PI3K|A-IN-19

PI3Kα p110α kinase inhibitor

PI3K|A-IN-19 (also cataloged as PI3Kα-IN-19, CAS 885692-56-8) is a synthetic small-molecule inhibitor designed to target the p110α catalytic subunit of phosphoinositide 3-kinase alpha (PI3Kα). It is classified as an ATP-competitive kinase inhibitor within the PI3K/AKT/mTOR signaling axis.

Molecular Formula C28H28N6O3
Molecular Weight 496.6 g/mol
Cat. No. B12374451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI3K|A-IN-19
Molecular FormulaC28H28N6O3
Molecular Weight496.6 g/mol
Structural Identifiers
SMILESC1CCC(=CC1)C2=C(C=CC(=C2)C3CCN(CC3)C(=O)C4=C[N+](=CC=C4)[O-])NC(=O)C5=NC=C(N5)C#N
InChIInChI=1S/C28H28N6O3/c29-16-23-17-30-26(31-23)27(35)32-25-9-8-21(15-24(25)20-5-2-1-3-6-20)19-10-13-33(14-11-19)28(36)22-7-4-12-34(37)18-22/h4-5,7-9,12,15,17-19H,1-3,6,10-11,13-14H2,(H,30,31)(H,32,35)
InChIKeyZKTXNDLMIQBAIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PI3K|A-IN-19: Baseline Compound Profile for Selective PI3Kα p110α Research Procurement


PI3K|A-IN-19 (also cataloged as PI3Kα-IN-19, CAS 885692-56-8) is a synthetic small-molecule inhibitor designed to target the p110α catalytic subunit of phosphoinositide 3-kinase alpha (PI3Kα) . It is classified as an ATP-competitive kinase inhibitor within the PI3K/AKT/mTOR signaling axis. The compound is primarily listed as 'Compound 1' in its original disclosure, which describes its binding to the p110α catalytic site . Its molecular formula is C₂₈H₂₈N₆O₃ with a molecular weight of 496.56 g/mol. Currently, the compound is available through multiple chemical vendors for research use, but detailed, publicly accessible, quantitative bioactivity data (e.g., IC₅₀, Kd) against PI3Kα or other isoforms remains unspecified in readily searchable databases. This absence of transparent biometric data is the primary selection risk relative to well-characterized clinical candidates like Alpelisib (BYL-719).

Why Pan-PI3K or Older Inhibitors Cannot Substitute for PI3K|A-IN-19 in Targeted p110α Research


Generic substitution of PI3Kα inhibitors is not scientifically valid due to critical differences in isoform selectivity, off-target profiles, and chemical scaffold-dependent pharmacokinetics. First-generation tools like LY294002 (pan-PI3K, IC₅₀ ≈ 0.5–1 μM) lack p110α selectivity and exhibit micromolar potency, making them unsuitable for isoform-specific pathway dissection [1]. Conversely, advanced clinical candidates like Alpelisib (BYL-719) achieve sub-nanomolar p110α binding but possess distinct chemotypes with differing mutant-selectivity windows and metabolic liabilities that preclude direct one-to-one substitution without re-validation [2]. PI3K|A-IN-19, described as a 'Compound 1' p110α catalytic site binder with a unique cyanoimidazole-phenyl scaffold, is positioned between these extremes, potentially offering a defined selectivity footprint for use as a chemical probe, but its precise differentiation remains unquantified until the original disclosing patent or paper provides the missing IC₅₀ and selectivity panel data.

PI3K|A-IN-19 Differentiated Evidence: Quantitative Comparison Against Key PI3Kα Reference Compounds


PI3K|A-IN-19 vs. Alpelisib (BYL-719): Potency Comparison Requires Original Disclosure Data

High-strength differential evidence is currently limited. PI3K|A-IN-19 is a p110α-targeted inhibitor, but unlike the clinical compound Alpelisib, which has a published p110α IC₅₀ of approximately 5 nM in biochemical assays [1], the precise enzymatic IC₅₀ or Kd for PI3K|A-IN-19 has not been publicly disclosed in accessible databases or vendor datasheets. Quantified differentiation cannot be established until the original patent or paper releases this core enzymatic data.

PI3Kα p110α kinase inhibitor

PI3K|A-IN-19 Isoform Selectivity Profile Remains Uncharacterized in Public Domain

The defining characteristic of advanced PI3Kα inhibitors is their selectivity over the ubiquitously expressed PI3Kβ isoform (critical for insulin signaling) and other class I PI3Ks (γ, δ). For example, the reference compound Alpelisib exhibits >100-fold selectivity for p110α over p110β [1]. PI3K|A-IN-19 is labeled as a 'PI3Kα inhibitor targeting the p110α catalytic subunit,' but no quantitative selectivity data (e.g., IC₅₀ ratios for α/β/γ/δ isoforms) has been reported in vendor documentation or secondary databases. This represents a critical evidence gap.

Isoform selectivity PI3Kβ off-target

PI3K|A-IN-19 Chemical Scaffold Differentiation from Quinazoline and Thienopyrimidine Series

PI3K|A-IN-19 features a cyanoimidazole-carboxamide core linked to a piperidine-phenyl-cyclohexyl moiety (SMILES: O=C(C1=NC(C#N)=CN1)NC2=CC=C(C(CC3)CCN3C(C4=C[N+]([O-])=CC=C4)=O)C=C2C5=CCCCC5) . This chemotype is structurally divergent from the quinazoline core of Alpelisib and the thieno[3,2-d]pyrimidine scaffold of GDC-0077 (Inavolisib). Such scaffold differences can drive differential binding kinetics, residence time, and mutant selectivity, but no kinetic or thermodynamic data for PI3K|A-IN-19 have been reported.

Chemical scaffold cyanoimidazole chemotype

Recommended Application Scenarios for PI3K|A-IN-19 Based on Evidence Strength


Use as a Chemical Probe for PI3Kα p110α Catalytic Site Mapping

If the undisclosed primary literature eventually confirms sub-micromolar p110α binding, PI3K|A-IN-19 could be used for competitive displacement assays to map the ATP-binding pocket of wild-type and mutant PI3Kα, analogous to early probe compounds like PIK-75 . Its cyanoimidazole scaffold may offer a distinct hydrogen-bonding pattern compared to quinazoline-based inhibitors.

Scaffold-Hopping Library Design and SAR Exploration

Given its structural divergence from the predominant quinazoline and thienopyrimidine PI3Kα inhibitor classes, PI3K|A-IN-19 serves as a starting point for medicinal chemistry campaigns aiming to access novel chemical space around the p110α ATP site. The cyanoimidazole motif is underrepresented in published PI3K inhibitor patents, offering potential novelty for IP generation .

In Vitro Selectivity Counter-Screening Against Non-PI3K Kinases

Once potency is established, PI3K|A-IN-19 could be employed in broad kinase selectivity panels (e.g., Eurofins KinaseProfiler) to benchmark its selectivity relative to clinical candidates like Alpelisib. This type of profiling is standard for chemical probe validation and would address the current evidence gap [1].

Negative Control Compound for PI3K-Independent Pathway Studies

If PI3K|A-IN-19 is ultimately found to be a weak or inactive PI3Kα binder, it could serve as a structurally matched negative control for phenotypic screens aimed at confirming PI3K pathway dependence, provided the actual binding data supports this application.

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